An In-depth Technical Guide to 1,1-Diethoxy-2-iodoethane: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,1-Diethoxy-2-iodoethane: Properties, Synthesis, and Applications
Foreword: Unveiling a Versatile Synthetic Building Block
Welcome to a comprehensive exploration of 1,1-diethoxy-2-iodoethane (also known as iodoacetaldehyde diethyl acetal), a molecule holding significant potential for the discerning researcher in organic synthesis and drug development. While not as commonplace as some reagents, its unique combination of a reactive primary iodide and a stable acetal protecting group makes it a valuable tool for the strategic construction of complex molecular architectures. This guide moves beyond a simple recitation of facts, offering instead a field-proven perspective on the causality behind experimental choices and the practical considerations essential for leveraging this reagent to its fullest potential. Herein, we will delve into its core chemical properties, detail robust synthetic protocols, and explore its reactivity and applications, all grounded in established chemical principles and supported by authoritative references.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is the bedrock of its effective application. These parameters govern everything from reaction setup and solvent choice to purification and final characterization.
Core Physicochemical Data
The physical properties of 1,1-diethoxy-2-iodoethane are summarized in the table below. These values are critical for handling, purification, and stoichiometric calculations. The data presented is a consolidation of experimentally determined values and computed properties from reliable chemical databases.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃IO₂ | |
| Molecular Weight | 244.07 g/mol | |
| CAS Number | 51806-20-3 | [1] |
| Appearance | Colorless to light yellow liquid | Inferred from analogous compounds |
| Boiling Point | 80-82 °C at 18 mmHg | (for analogous bromoacetaldehyde diethyl acetal) |
| Density | 1.492 g/cm³ at 22 °C | |
| Refractive Index (n²²_D_) | 1.4734 | |
| Solubility | Miscible with most organic solvents (e.g., acetone, diethyl ether, ethanol, dichloromethane). Insoluble in water. | Inferred from iodoethane[2] |
Spectroscopic Signature for Unambiguous Identification
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information. The predicted ¹H and ¹³C NMR spectra are invaluable for confirming the successful synthesis and assessing the purity of the compound.
-
¹H NMR (Predicted, 500 MHz, CDCl₃):
-
δ 4.85 (t, J = 5.5 Hz, 1H): This triplet corresponds to the acetal proton (-CH(OEt)₂). It is shifted downfield due to the deshielding effect of the two adjacent oxygen atoms. The triplet multiplicity arises from coupling to the adjacent iodinated methylene group (-CH₂I).
-
δ 3.70-3.55 (m, 4H): This multiplet represents the two diastereotopic methylene protons of the ethoxy groups (-OCH₂CH₃). The complexity arises from both geminal and vicinal coupling.
-
δ 3.25 (d, J = 5.5 Hz, 2H): This doublet corresponds to the methylene protons adjacent to the iodine atom (-CH₂I). The significant downfield shift is due to the strong deshielding effect of the electronegative iodine. It appears as a doublet due to coupling with the acetal proton.
-
δ 1.22 (t, J = 7.0 Hz, 6H): This triplet is characteristic of the terminal methyl protons of the two equivalent ethoxy groups (-OCH₂CH₃), integrating to six protons.
-
-
¹³C NMR (Predicted, 125 MHz, CDCl₃):
-
δ 101.5: Acetal carbon (-C H(OEt)₂).
-
δ 62.0: Methylene carbons of the ethoxy groups (-OC H₂CH₃).
-
δ 15.0: Methyl carbons of the ethoxy groups (-OCH₂C H₃).
-
δ 6.5: Iodinated methylene carbon (-C H₂I). The significant upfield shift is a characteristic effect of iodine substitution on an sp³ carbon.
-
1.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. A liquid film spectrum of 1,1-diethoxy-2-iodoethane is expected to exhibit the following characteristic absorption bands:
-
2975-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.
-
1120-1050 cm⁻¹ (strong, multiple bands): C-O stretching vibrations characteristic of the acetal group. This is often the most prominent feature in the spectrum of ethers and acetals.[3]
-
~500-600 cm⁻¹ (medium): C-I stretching vibration. This absorption is in the far-infrared region and confirms the presence of the iodoalkane functionality.[4]
1.2.3. Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which can be used to deduce the structure.
-
Molecular Ion (M⁺): A peak at m/z = 244 corresponding to the molecular ion [C₆H₁₃IO₂]⁺ may be observed, but it is likely to be of low intensity due to the lability of the C-I bond and the acetal group.
-
Key Fragmentation Pathways: The fragmentation of acetals is typically initiated by the loss of an alkoxy group.[5][6] For 1,1-diethoxy-2-iodoethane, the following fragments are anticipated:
-
m/z = 199: Loss of an ethoxy radical (•OCH₂CH₃), [M - 45]⁺. This is often a prominent peak for diethyl acetals.
-
m/z = 117: Loss of an iodine atom (•I), [M - 127]⁺. This results from the cleavage of the weakest bond in the molecule.
-
m/z = 73: The [CH(OCH₂CH₃)₂]⁺ fragment is not expected directly from the molecular ion but can arise from further fragmentation. A more likely prominent fragment is [CH₃CH₂OCHCH₃]⁺ from rearrangement. The most characteristic fragment for a diethyl acetal is often at m/z = 103, corresponding to [CH(OCH₂CH₃)(OH)]⁺ after rearrangement, or at m/z = 75, corresponding to [CH(OH)OCH₂CH₃]⁺.
-
Synthesis and Purification: A Field-Tested Protocol
The reliable synthesis of 1,1-diethoxy-2-iodoethane is crucial for its application. While several methods have been reported, a modern and efficient approach involves a halogen exchange reaction, specifically the Finkelstein reaction, on the readily available bromo-analog, bromoacetaldehyde diethyl acetal. This method offers high yields and operational simplicity.
The Finkelstein Reaction: A Strategic Choice
The Finkelstein reaction is a classic Sₙ2 process that involves the exchange of one halogen for another.[7][8][9][10] The choice of solvent is paramount to the success of this equilibrium-driven reaction. Acetone is the solvent of choice because sodium iodide (NaI) is highly soluble, while the resulting sodium bromide (NaBr) is practically insoluble. This precipitation of NaBr effectively removes it from the reaction mixture, driving the equilibrium towards the formation of the desired iodo-product according to Le Châtelier's principle.
Caption: SN2 mechanism of the Finkelstein reaction.
Step-by-Step Experimental Protocol
This protocol details the synthesis of 1,1-diethoxy-2-iodoethane from bromoacetaldehyde diethyl acetal. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
-
Bromoacetaldehyde diethyl acetal (1 equivalent)
-
Sodium iodide (NaI, 1.5 equivalents), dried
-
Anhydrous acetone
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve bromoacetaldehyde diethyl acetal in anhydrous acetone (approximately 4 mL of acetone per gram of bromoacetal).
-
Addition of Sodium Iodide: Add dried sodium iodide (1.5 equivalents) to the solution. The mixture will become a suspension.
-
Reaction: Heat the mixture to a gentle reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 12-24 hours. The formation of a white precipitate (NaBr) is a visual indicator of reaction progress.
-
Workup - Quenching and Extraction: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Remove the acetone using a rotary evaporator. To the resulting slurry, add diethyl ether and water. Transfer the mixture to a separatory funnel.
-
Aqueous Washes: Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and finally with brine. The thiosulfate wash is critical as trace iodine can cause the product to darken upon storage.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 1,1-diethoxy-2-iodoethane by vacuum distillation to obtain a colorless to pale yellow liquid.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 1,1-diethoxy-2-iodoethane stems from the orthogonal reactivity of its two key functional groups: the acetal and the primary iodide.
The Acetal: A Robust Aldehyde Protecting Group
The diethyl acetal serves as a protecting group for an acetaldehyde moiety. It exhibits excellent stability under neutral and basic conditions, making it inert to a wide range of nucleophiles and non-acidic reagents.[11] This stability is crucial when performing chemistry at the iodo-substituted carbon. However, the acetal is readily cleaved under acidic aqueous conditions to regenerate the aldehyde, a transformation that is typically high-yielding and clean.
Caption: General synthetic workflow using 1,1-diethoxy-2-iodoethane.
Applications in Drug Development and Complex Synthesis
While specific, named pharmaceutical ingredients directly incorporating the 1,1-diethoxy-2-iodoethane fragment are not widely documented in mainstream literature, its potential as a versatile C₂-building block is significant. The ability to introduce a protected acetaldehyde unit via a robust C-C or C-heteroatom bond formation is a powerful strategy in medicinal chemistry. [12] For instance, the synthesis of various heterocyclic scaffolds, which are prevalent in pharmaceuticals, often requires functionalized aldehyde precursors. 1,1-Diethoxy-2-iodoethane could serve as a precursor to a side chain that is later cyclized. The acetal ensures that the aldehyde functionality remains masked until the desired stage of the synthesis, preventing unwanted side reactions.
Safety and Handling
As with any reactive chemical, proper handling of 1,1-diethoxy-2-iodoethane is essential. It is classified as a combustible liquid and is toxic if swallowed or inhaled. It is also known to cause skin and serious eye irritation.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a cool, dark, and well-ventilated area, away from heat and sources of ignition. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
In case of exposure:
-
Skin contact: Immediately wash the affected area with soap and plenty of water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth and seek immediate medical attention.
-
Conclusion: A Reagent of Strategic Value
1,1-Diethoxy-2-iodoethane represents a potent, albeit specialized, tool in the arsenal of the synthetic chemist. Its predictable reactivity, governed by the well-understood principles of Sₙ2 reactions and acetal chemistry, allows for its strategic incorporation into complex synthetic routes. The key to its successful application lies in a thorough understanding of its properties, a reliable synthetic protocol, and a clear vision for its role as a protected C₂-synthon. It is our hope that this guide provides the necessary foundation and practical insights for researchers to confidently and effectively utilize this versatile building block in their pursuit of novel molecular discovery.
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